molecular formula C14H7ClF3N3O5 B2543129 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide CAS No. 325741-22-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide

Cat. No.: B2543129
CAS No.: 325741-22-8
M. Wt: 389.67
InChI Key: LRCWBLBDCLMVJN-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3), a chloro group (-Cl), and two nitro groups (-NO2) attached to a benzamide structure. The trifluoromethyl group is known for its unique chemical properties, which make this compound significant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-chloro-5-(trifluoromethyl)aniline to form 2-chloro-5-(trifluoromethyl)-3,5-dinitroaniline. This intermediate is then reacted with benzoyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the chloro or nitro groups are replaced by other functional groups.

    Reduction Reactions: Products include amine derivatives.

    Oxidation Reactions: Products include oxidized forms of the amide group.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide is unique due to the combination of its trifluoromethyl, chloro, and nitro groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability, lipophilicity, and reactivity .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O5/c15-11-2-1-8(14(16,17)18)5-12(11)19-13(22)7-3-9(20(23)24)6-10(4-7)21(25)26/h1-6H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCWBLBDCLMVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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